molecular formula C13H11FN2O2S B11724900 N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide

N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide

Katalognummer: B11724900
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: KZVGIEFVBJSSOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology . The compound is characterized by the presence of a fluorophenyl group and a benzenesulfonohydrazide moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

4-fluorobenzaldehyde+benzenesulfonohydrazideN’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide\text{4-fluorobenzaldehyde} + \text{benzenesulfonohydrazide} \rightarrow \text{N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide} 4-fluorobenzaldehyde+benzenesulfonohydrazide→N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The molecular targets and pathways involved depend on the specific metal ion and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide

Uniqueness

N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in forming stable metal complexes and exploring various chemical and biological applications .

Eigenschaften

Molekularformel

C13H11FN2O2S

Molekulargewicht

278.30 g/mol

IUPAC-Name

N-[(4-fluorophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H11FN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H

InChI-Schlüssel

KZVGIEFVBJSSOA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.